7-METHOXY-2-MORPHOLINO-3-QUINOLINECARBONITRILE
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Overview
Description
7-METHOXY-2-MORPHOLINO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxy group at the 7th position, a morpholino group at the 2nd position, and a carbonitrile group at the 3rd position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-METHOXY-2-MORPHOLINO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy, morpholino, and carbonitrile groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process often includes purification steps like recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-METHOXY-2-MORPHOLINO-3-QUINOLINECARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-METHOXY-2-MORPHOLINO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt key biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- 6-Methoxy-2-quinolinecarbonitrile
- 7-Methoxy-2-methylquinoline-3-carboxylic acid
- 7-Ethylquinoline-3-carboxylic acid
Comparison: Compared to similar compounds, 7-METHOXY-2-MORPHOLINO-3-QUINOLINECARBONITRILE is unique due to the presence of the morpholino group, which enhances its solubility and bioavailability. This structural feature also allows for more diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
7-methoxy-2-morpholin-4-ylquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-19-13-3-2-11-8-12(10-16)15(17-14(11)9-13)18-4-6-20-7-5-18/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAWDGIAWXCXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C#N)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645171 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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